molecular formula C22H18O11 B12425190 (-)-Epigallocatechin Gallate-13C3

(-)-Epigallocatechin Gallate-13C3

Cat. No.: B12425190
M. Wt: 461.3 g/mol
InChI Key: WMBWREPUVVBILR-KQXVSOPLSA-N
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Description

(-)-Epigallocatechin Gallate-13C3 is a stable isotope-labeled compound derived from (-)-Epigallocatechin Gallate, a major polyphenol found in green tea. This compound is often used in scientific research to study various biological processes due to its enhanced traceability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Epigallocatechin Gallate-13C3 typically involves the incorporation of carbon-13 isotopes into the molecular structure of (-)-Epigallocatechin Gallate. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of the isotope.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized to ensure high yield and purity, often involving multiple purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(-)-Epigallocatechin Gallate-13C3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of catechins.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as quinones, catechins, and substituted phenolic compounds.

Scientific Research Applications

(-)-Epigallocatechin Gallate-13C3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.

    Biology: Employed in studies of cellular processes and interactions due to its enhanced traceability.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (-)-Epigallocatechin Gallate-13C3 involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of enzymes such as cyclooxygenase-1 and cyclooxygenase-2, which play a role in inflammation and cancer progression. The compound also interacts with cellular signaling pathways, modulating processes like apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (+)-Gallocatechin Gallate-13C3
  • (+/-)-Catechin Gallate-13C3
  • (+/-)-Epicatechin Gallate-13C3

Uniqueness

(-)-Epigallocatechin Gallate-13C3 is unique due to its specific isotope labeling, which enhances its traceability in scientific studies. This makes it particularly valuable for research applications where precise tracking of the compound is essential.

Properties

Molecular Formula

C22H18O11

Molecular Weight

461.3 g/mol

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m1/s1/i7+1,18+1,21+1

InChI Key

WMBWREPUVVBILR-KQXVSOPLSA-N

Isomeric SMILES

[13CH2]1[13C@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Origin of Product

United States

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